molecular formula C22H31N3O4S B2791246 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1049390-36-4

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2791246
CAS No.: 1049390-36-4
M. Wt: 433.57
InChI Key: OHCZORJLBBSSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only . Not for human or veterinary diagnostic or therapeutic use. 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a chemical research compound of significant interest in medicinal chemistry and neuroscience. Its molecular structure incorporates two key pharmacophoric elements: a benzenesulfonamide group and an arylpiperazine moiety, which are frequently found in ligands targeting central nervous system (CNS) receptors . The presence of the sulfonamide group is a notable feature, as this functional group is present in a variety of bioactive molecules, including potent and selective receptor antagonists such as the 5-HT6 receptor antagonist SB-271046 . The compound's potential research applications are largely derived from its structural features. The N-arylpiperazine component is a well-characterized scaffold known for high-affinity binding to various G-protein coupled receptors (GPCRs) . Specifically, molecules containing a 4-arylpiperazine fragment linked to an amide or sulfonamide group via an ethyl spacer have demonstrated potent and selective activity for neuroreceptor targets. For instance, close structural analogs with a benzamide group have been reported as highly potent and selective dopamine D4 receptor ligands , while other piperazine-sulfonamide hybrids have been explored for their activity on serotonin receptors . This suggests that this compound may serve as a valuable chemical tool for probing similar receptor systems, studying signal transduction pathways, and investigating new therapeutic targets for CNS disorders. Researchers can utilize this compound in in vitro binding assays to determine receptor affinity profiles, in functional assays to characterize agonist or antagonist activity, and as a starting point for the design and synthesis of novel bioactive molecules. As with any research chemical, this product requires proper handling and storage according to laboratory safety protocols. All necessary experimental investigations to determine the compound's specific activity, selectivity, and mechanism of action are the responsibility of the researching entity.

Properties

IUPAC Name

4-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-4-29-22-10-9-21(17-18(22)2)30(26,27)23-11-12-24-13-15-25(16-14-24)19-5-7-20(28-3)8-6-19/h5-10,17,23H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCZORJLBBSSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure features a piperazine ring, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The molecular formula of the compound is C20H30N2O3SC_{20}H_{30}N_{2}O_{3}S. Its structural components include:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Sulfonamide group : Often linked to antibacterial properties.
  • Methoxyphenyl groups : These substituents can enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine and sulfonamide functionalities exhibit significant anticancer activities. For instance, related piperazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

  • Inhibition of VEGFR : Compounds similar to this compound have been reported to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR). This inhibition is crucial as VEGFR plays a significant role in tumor angiogenesis, thus targeting it can reduce tumor growth and metastasis .
  • Cell Migration and Proliferation : Studies have demonstrated that certain derivatives significantly inhibit the migration and proliferation of cancer cells by disrupting the VEGF-C signaling pathway, which is vital for lymphatic endothelial cell function .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Research indicates that sulfonamide derivatives can act against a range of bacterial strains by inhibiting folate synthesis, a critical pathway for bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerVEGFR inhibition
Inhibition of Cell MigrationDisruption of VEGF-C signaling
AntimicrobialInhibition of folate synthesisGeneral knowledge on sulfonamides

Case Study: In Vitro Analysis

In one notable study, derivatives similar to the target compound were tested against various cancer cell lines (e.g., MDA-MB-231, A549). The results showed:

  • IC50 values indicating effective concentration ranges for inhibiting cell growth.
  • Mechanistic studies revealed that these compounds induced apoptosis in cancer cells, further supporting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituents, and pharmacological implications:

Table 1: Key Structural Comparisons
Compound Core Structure Piperazine Substituent Linker Key Substituents Potential Target/Activity
Target Compound Benzenesulfonamide 4-Methoxyphenyl Ethyl 4-Ethoxy, 3-Methyl CNS receptors (e.g., D3/D2)
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(thiophen-3-yl)benzamide (3j, ) Benzamide 4-Methoxyphenyl Ethoxyethyl Thiophen-3-yl Dopamine receptor ligands
Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6, ) Quinoline-carbonyl 4-Methoxyphenyl Carbonyl 2-(4-Methoxyphenyl)quinoline Kinase inhibition or antimicrobial
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ) Urea-thiazole Trifluoromethylphenyl Thiazole-methyl Urea, trifluoromethyl Enzyme inhibition (e.g., kinases)

Key Findings from Comparative Analysis

Sulfonamides are known for hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase), while benzamides (3j) and quinolines (C6) may prioritize hydrophobic binding pockets .

The 4-methoxyphenyl group on piperazine is a shared feature with 3j and C6, suggesting optimized π-π stacking or van der Waals interactions with aromatic receptor residues .

Linker Flexibility :

  • The ethyl linker in the target compound provides shorter spacing between the sulfonamide and piperazine moieties compared to the ethoxyethyl chain in 3j. This may restrict conformational flexibility, favoring selective receptor engagement .

Synthetic and Pharmacological Trends: Compounds with piperazine-ethyl linkers (e.g., target compound, 3j) are frequently associated with dopamine receptor modulation, while quinoline-carbonyl derivatives (C1-C7) are explored for antitumor or antimicrobial activity . Urea-thiazole hybrids () exhibit distinct mechanisms, such as kinase inhibition, highlighting the role of scaffold diversity in target selectivity .

Physicochemical and Pharmacokinetic Implications

Property Target Compound 3j (Benzamide) C6 (Quinoline-carbonyl)
LogP (Predicted) ~3.2 (moderate) ~3.8 (higher) ~4.1 (highly lipophilic)
Hydrogen Bond Donors 2 (sulfonamide NH) 1 (amide NH) 1 (amide NH)
Aqueous Solubility Moderate Low Low

The target compound’s balance of polarity and lipophilicity may optimize CNS penetration compared to more hydrophobic analogues like C5. However, its solubility may still lag behind urea-based derivatives () due to the absence of ionizable groups .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Focus on the piperazine NH protons (δ 2.5–3.5 ppm, split into multiplets due to hindered rotation) and sulfonamide SO₂ signals (δ 7.1–7.3 ppm for aromatic protons adjacent to the sulfonyl group) . The methoxy (δ 3.7–3.9 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) groups are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with an error <5 ppm. Expected m/z: ~530 (exact mass depends on isotopic composition) .
  • FT-IR : Sulfonamide S=O asymmetric/symmetric stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

How can researchers resolve contradictions in biological activity data observed across different assay systems?

Advanced
Discrepancies often arise from:

  • Assay specificity : For example, antimicrobial activity (MIC assays) vs. CNS receptor binding (radioligand displacement) may reflect off-target effects .
  • Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
  • Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways that reduce efficacy in vivo .

Q. Methodological recommendations :

  • Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).
  • Standardize cell lines and incubation times across studies .

What strategies are recommended for designing SAR studies to optimize the pharmacological profile?

Q. Advanced

  • Piperazine modifications : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the phenyl ring to enhance receptor selectivity. Compare binding to dopamine D₂ vs. serotonin 5-HT₁A receptors .
  • Sulfonamide bioisosteres : Replace the sulfonamide with carboxamide or urea groups to improve metabolic stability while maintaining hydrogen-bonding capacity .
  • Ethoxy/methoxy tuning : Systematically vary alkoxy chain lengths to balance lipophilicity (logP) and aqueous solubility (e.g., replace ethoxy with propoxy or cyclopropoxy) .

Q. Example SAR table :

Modification SiteStructural ChangeObserved Effect
Piperazine phenyl4-Fluoro substitution↑ D₂ affinity (Ki = 12 nM vs. 45 nM wild type)
Sulfonamide linkerEthyl to propyl spacer↓ CNS penetration (logBB = -1.2 vs. -0.8)

What purification techniques are most suitable for isolating this compound?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (e.g., 0–10% methanol in DCM) to separate unreacted piperazine precursors .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by gradual cooling to obtain high-purity crystals (>99% by HPLC) .
  • HPLC purification : Employ C18 columns with 0.1% TFA in water/acetonitrile for challenging separations of diastereomers .

How do steric and electronic effects of substituents influence receptor binding affinity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃) : Increase sulfonamide acidity, enhancing hydrogen bonding with receptor residues (e.g., Tyr³⁸⁷ in D₂) but may reduce membrane permeability .
  • Steric hindrance : Bulky groups on the piperazine N-atom (e.g., benzyl) disrupt binding to compact GPCR pockets, as shown in docking simulations .

Case study :
Replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl improves serotonin receptor affinity (5-HT₁A Ki = 8 nM) due to additional π-π stacking .

What analytical methods should be employed to assess purity and identify impurities?

Q. Basic

  • HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (acetonitrile:buffer pH 4.6 = 65:35) to detect impurities at 254 nm .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethoxy groups) via fragmentation patterns .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

What computational modeling approaches predict target interactions and binding modes?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to homology models of dopamine receptors, prioritizing poses with sulfonamide SO₂ groups interacting with Asn³⁹⁶ .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values in enzymatic assays .

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